Cas no 2229202-29-1 (4-1-hydroxy-2-(methylamino)ethyl-N,N-dimethylbenzamide)

4-1-hydroxy-2-(methylamino)ethyl-N,N-dimethylbenzamide structure
2229202-29-1 structure
Product name:4-1-hydroxy-2-(methylamino)ethyl-N,N-dimethylbenzamide
CAS No:2229202-29-1
MF:C12H18N2O2
Molecular Weight:222.283523082733
CID:6405593
PubChem ID:165687612

4-1-hydroxy-2-(methylamino)ethyl-N,N-dimethylbenzamide 化学的及び物理的性質

名前と識別子

    • 4-1-hydroxy-2-(methylamino)ethyl-N,N-dimethylbenzamide
    • 2229202-29-1
    • EN300-1744211
    • 4-[1-hydroxy-2-(methylamino)ethyl]-N,N-dimethylbenzamide
    • インチ: 1S/C12H18N2O2/c1-13-8-11(15)9-4-6-10(7-5-9)12(16)14(2)3/h4-7,11,13,15H,8H2,1-3H3
    • InChIKey: XDJBDHJXHDYKDQ-UHFFFAOYSA-N
    • SMILES: OC(CNC)C1C=CC(C(N(C)C)=O)=CC=1

計算された属性

  • 精确分子量: 222.136827821g/mol
  • 同位素质量: 222.136827821g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 223
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.6Ų
  • XLogP3: -0.8

4-1-hydroxy-2-(methylamino)ethyl-N,N-dimethylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1744211-10.0g
4-[1-hydroxy-2-(methylamino)ethyl]-N,N-dimethylbenzamide
2229202-29-1
10g
$4667.0 2023-06-03
Enamine
EN300-1744211-0.1g
4-[1-hydroxy-2-(methylamino)ethyl]-N,N-dimethylbenzamide
2229202-29-1
0.1g
$956.0 2023-09-20
Enamine
EN300-1744211-1g
4-[1-hydroxy-2-(methylamino)ethyl]-N,N-dimethylbenzamide
2229202-29-1
1g
$1086.0 2023-09-20
Enamine
EN300-1744211-0.25g
4-[1-hydroxy-2-(methylamino)ethyl]-N,N-dimethylbenzamide
2229202-29-1
0.25g
$999.0 2023-09-20
Enamine
EN300-1744211-1.0g
4-[1-hydroxy-2-(methylamino)ethyl]-N,N-dimethylbenzamide
2229202-29-1
1g
$1086.0 2023-06-03
Enamine
EN300-1744211-0.05g
4-[1-hydroxy-2-(methylamino)ethyl]-N,N-dimethylbenzamide
2229202-29-1
0.05g
$912.0 2023-09-20
Enamine
EN300-1744211-5g
4-[1-hydroxy-2-(methylamino)ethyl]-N,N-dimethylbenzamide
2229202-29-1
5g
$3147.0 2023-09-20
Enamine
EN300-1744211-10g
4-[1-hydroxy-2-(methylamino)ethyl]-N,N-dimethylbenzamide
2229202-29-1
10g
$4667.0 2023-09-20
Enamine
EN300-1744211-0.5g
4-[1-hydroxy-2-(methylamino)ethyl]-N,N-dimethylbenzamide
2229202-29-1
0.5g
$1043.0 2023-09-20
Enamine
EN300-1744211-2.5g
4-[1-hydroxy-2-(methylamino)ethyl]-N,N-dimethylbenzamide
2229202-29-1
2.5g
$2127.0 2023-09-20

4-1-hydroxy-2-(methylamino)ethyl-N,N-dimethylbenzamide 関連文献

4-1-hydroxy-2-(methylamino)ethyl-N,N-dimethylbenzamideに関する追加情報

Introduction to 4-1-hydroxy-2-(methylamino)ethyl-N,N-dimethylbenzamide (CAS No. 2229202-29-1)

4-1-hydroxy-2-(methylamino)ethyl-N,N-dimethylbenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2229202-29-1, represents a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The structural features of this molecule, particularly its N,N-dimethylbenzamide moiety and the presence of both hydroxyl and methylamino functional groups, contribute to its unique chemical properties and potential therapeutic applications.

The 4-1-hydroxy-2-(methylamino)ethyl substituent in the molecular structure plays a crucial role in determining the compound's interactions with biological targets. This part of the molecule is responsible for its solubility and ability to cross biological membranes, which are essential factors for drug efficacy. The benzamide core is a well-known pharmacophore that is present in numerous FDA-approved drugs, further enhancing the potential of this compound as a lead for new therapeutic agents.

In recent years, there has been a surge in research focused on developing novel benzamide derivatives with enhanced pharmacological profiles. The incorporation of hydroxyl and methylamino groups into the benzamide framework has been shown to modulate the compound's binding affinity and selectivity towards various biological targets. This has led to the discovery of several potent inhibitors and modulators that are being explored for their potential in treating a range of diseases.

One of the most compelling aspects of 4-1-hydroxy-2-(methylamino)ethyl-N,N-dimethylbenzamide is its potential application in oncology research. Studies have demonstrated that benzamide derivatives can interact with specific enzymes and receptors involved in cancer cell proliferation and survival. The unique structural features of this compound allow it to inhibit key pathways such as MAPK and PI3K, which are frequently dysregulated in tumors. Furthermore, its ability to modulate histone deacetylase activity suggests that it may have therapeutic benefits in treating certain types of cancer by altering chromatin structure and gene expression.

The development of new anticancer agents is a critical area of focus in modern medicine, and compounds like 4-1-hydroxy-2-(methylamino)ethyl-N,N-dimethylbenzamide offer exciting possibilities for addressing unmet medical needs. Researchers are employing advanced computational methods such as molecular docking and virtual screening to identify potential drug candidates with high precision. These computational approaches have already been instrumental in identifying promising derivatives of benzamide that exhibit improved pharmacokinetic properties and reduced toxicity.

Beyond oncology, 4-1-hydroxy-2-(methylamino)ethyl-N,N-dimethylbenzamide has shown promise in other therapeutic areas as well. For instance, its ability to interact with inflammatory pathways has made it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The hydroxyl group, in particular, has been identified as a key residue that contributes to its anti-inflammatory effects by modulating cytokine production and immune cell function.

The synthesis of 4-1-hydroxy-2-(methylamino)ethyl-N,N-dimethylbenzamide involves multiple steps that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as multi-step organic reactions, including condensation, reduction, and functional group transformations, are employed to construct the desired molecular framework. The use of chiral auxiliaries or catalysts may also be necessary to achieve enantiopure compounds, which are often required for optimal biological activity.

In conclusion, 4-1-hydroxy-2-(methylamino)ethyl-N,N-dimethylbenzamide (CAS No. 2229202-29-1) is a versatile compound with significant potential in pharmaceutical applications. Its unique structural features make it an attractive candidate for further development as a therapeutic agent. With ongoing research focused on optimizing its pharmacological properties and exploring new applications, this compound is poised to make meaningful contributions to human health.

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